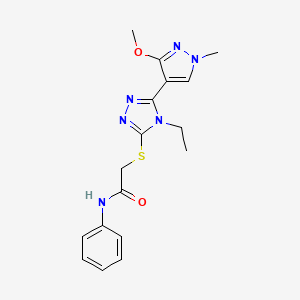![molecular formula C15H16N2O2S B2953674 [2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 91234-22-9](/img/structure/B2953674.png)
[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid
Übersicht
Beschreibung
The compound “[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid” is a complex organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), an amino group, and a tetrahydronaphthalene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The tetrahydronaphthalene group is a fused two-ring system, and the thiazole is a heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Applications in Antimicrobial Research A study by Patel and Mehta (2006) explored the synthesis of novel azetidinone and thiazolidinones derivatives, including 2-Amino-4-(2-naphthalenyl) thiazole, and evaluated their antimicrobial efficacy. This research indicates the potential use of the compound in developing antimicrobial agents (Patel & Mehta, 2006).
2. Structural Studies and Synthesis Techniques In another study, Ahmad et al. (1981) focused on the acyl migrations in Diels–Alder adducts of acyl-1,4-benzoquinones, which involves the treatment of various 4a-acyl-4a,5,8,8a-tetra-hydro-1,4-naph thoquinones, indicating the compound's relevance in organic synthesis and structural studies (Ahmad et al., 1981).
3. Tumor Inhibitory and Antioxidant Activity Hamdy et al. (2013) conducted a study on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, demonstrating the compound's potential in tumor inhibitory and antioxidant activity research (Hamdy et al., 2013).
4. Synthesis and Antifungal Activity Another research by Patel and Mehta (2006) on the synthesis and antifungal activity of azetidinone and thiazolidinones derivatives of 2-Amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole highlights the compound's utility in developing antifungal agents (Patel & Mehta, 2006).
5. Stereochemical Synthesis Research Research on the stereoselective reduction of acyl protected 4-Amino-3,4-dihydro-1(2H)-naphthalenone by Wei-dong Men (2013) provides insights into the compound's role in stereochemical synthesis research (Men Wei-dong, 2013).
6. Antimicrobial Activity of Thiazolidine Derivatives A study by Alhameed et al. (2019) on the synthesis and antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives, including 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, underlines its significance in antimicrobial research (Alhameed et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-15-17-14(12(20-15)8-13(18)19)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTUOMHHKDBYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(SC(=N3)N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327914 | |
| Record name | 2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91234-22-9 | |
| Record name | 2-[2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)

![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2953596.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2953598.png)
![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2953599.png)


![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)
![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)
![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)
